2-(4-Dodecylphenyl)-5-pentylpyridine
Description
2-(4-Dodecylphenyl)-5-pentylpyridine is a pyridine derivative featuring a dodecyl (C12) chain at the para-position of the phenyl ring and a pentyl (C5) chain at the 5-position of the pyridine core. This compound is structurally tailored for applications requiring hydrophobic interactions, such as liquid crystal materials or surfactants. The long dodecyl chain enhances solubility in nonpolar solvents, while the pyridine ring provides electronic versatility for further functionalization .
Properties
Molecular Formula |
C28H43N |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-(4-dodecylphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C28H43N/c1-3-5-7-8-9-10-11-12-13-15-16-25-18-21-27(22-19-25)28-23-20-26(24-29-28)17-14-6-4-2/h18-24H,3-17H2,1-2H3 |
InChI Key |
XXFVNEOAZPFODY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dodecylphenyl)-5-pentylpyridine typically involves the reaction of 4-dodecylbenzaldehyde with 2-pentylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-(4-Dodecylphenyl)-5-pentylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dodecylphenyl)-5-pentylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
2-(4-Dodecylphenyl)-5-pentylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of 2-(4-Dodecylphenyl)-5-pentylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
